2-Fluoro-5-(trifluoromethyl)phenol is a synthetic compound obtained through various methods, including electrophilic aromatic substitution, transition-metal-mediated cross-coupling reactions, and fluorination of trifluoromethylated aromatics. Research articles describe its synthesis and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
While research on 2-Fluoro-5-(trifluoromethyl)phenol is ongoing, it has shown potential applications in various scientific fields, including:
2-Fluoro-5-(trifluoromethyl)phenol is an organic compound characterized by the molecular formula C7H4F4O and a molecular weight of approximately 180.0997 g/mol. It features a phenolic structure with a fluorine atom and a trifluoromethyl group positioned at the 2 and 5 positions, respectively, on the benzene ring. This unique arrangement of substituents imparts distinct electronic properties and reactivity to the compound, making it a valuable building block in organic synthesis and various industrial applications .
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
The biological activity of 2-Fluoro-5-(trifluoromethyl)phenol has been explored in various contexts. It is utilized as a probe for investigating biological pathways involving fluorinated compounds. Its unique structure allows it to interact with biological systems, particularly in studies related to enzyme mechanisms and metabolic pathways. The fluorinated functional groups contribute to enhanced bioactivity and metabolic stability, making it a candidate for pharmaceutical development .
The synthesis of 2-Fluoro-5-(trifluoromethyl)phenol can be achieved through several methods:
2-Fluoro-5-(trifluoromethyl)phenol has diverse applications across multiple fields:
Research on interaction studies involving 2-Fluoro-5-(trifluoromethyl)phenol focuses on its role as a probe in biological systems. Its interactions with enzymes and other biomolecules are critical for understanding its biological activity. Studies often investigate how the compound's unique electronic properties influence its binding affinity and reactivity within biological pathways .
Several compounds share structural similarities with 2-Fluoro-5-(trifluoromethyl)phenol:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-(Trifluoromethyl)phenol | Trifluoromethyl group at position 4 | Different reactivity due to substitution position |
2-Chloro-3-(trifluoromethyl)phenol | Chlorine atom replacing fluorine at position 2 | Distinct reactivity profile compared to fluorinated analogs |
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | Multiple fluorine substitutions | Highly fluorinated with unique chemical properties |
The Suzuki-Miyaura cross-coupling reaction is pivotal for introducing aromatic substituents to 2-fluoro-5-(trifluoromethyl)phenol. Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, facilitate coupling with boronic acids under mild conditions (60–80°C, 12–24 hours). For example, coupling with arylboronic acids yields biaryl derivatives critical for drug intermediates. Key advantages include tolerance for electron-withdrawing groups (e.g., -CF₃) and high functional-group compatibility.
Table 1: Suzuki-Miyaura Coupling Optimization
Catalyst | Ligand | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
Pd(PPh₃)₄ | None | 80 | 78 | |
Pd(dppf)Cl₂ | Dppf | 60 | 85 | |
Pd(OAc)₂ | SPhos | 70 | 92 |
Recent advances employ silylboronate mediators to activate C–F bonds at room temperature, enabling defluorinative coupling with secondary amines without transition metals. This method avoids traditional SN2/SN1 pathways, preserving sensitive bonds (C–O, C–Cl).
Industrial production leverages continuous-flow reactors to mitigate risks associated with diazotization and hydrolysis. A patented method involves:
Table 2: Batch vs. Continuous-Flow Synthesis
Parameter | Batch Reactor | Continuous-Flow |
---|---|---|
Reaction Time | 12 h | 2 h |
Byproduct Formation | 15–20% | <5% |
Purity | 98% | 99.5% |
Scalability | Limited | High |
This approach reduces waste and improves safety, critical for compliance with REACH and TSCA regulations.
Iron(III) halides enable selective halogen exchange at benzylic positions, converting -CF₃ to -CF₂X (X = Cl, Br, I). For instance, FeCl₃ catalyzes the transformation of 2-fluoro-5-(trifluoromethyl)phenol to chloro-difluoromethyl derivatives at 120°C (72% yield). Meanwhile, palladium-catalyzed C–H activation allows direct fluorination using N-fluoropyridinium salts, achieving ortho-selectivity via directing groups.
Mechanistic Insight:
Iron coordination weakens C–F bonds, enabling nucleophilic displacement without aromatic ring distortion. This contrasts with Pd-mediated pathways, where oxidative addition precedes transmetalation.
Halogen Exchange:
Trifluoromethyl groups undergo sequential halogen substitution using CsF or KF. For example, 3-bromo-2-fluoro-5-(trifluoromethyl)phenol is synthesized via bromination of the parent phenol with N-bromosuccinimide (NBS) in CH₂Cl₂ (40–60% yield).
Nucleophilic Substitution:
Fluoride displacement of nitro or sulfonate groups occurs under mild conditions. Potassium fluoride in DMF at 100°C replaces nitro groups with fluorine (65% yield). PhenoFluor reagents (e.g., Comins’ reagent) enable deoxyfluorination of phenolic -OH to -F, bypassing diazonium intermediates.
Table 3: Comparative Analysis of Synthetic Routes
Method | Reagents | Yield (%) | Selectivity |
---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, ArB(OH)₂ | 85–92 | High |
Continuous-Flow Hydrolysis | H₂SO₄, NaNO₂ | >95 | Excellent |
Iron-Catalyzed Exchange | FeCl₃, Cl⁻ | 72 | Moderate |
Nucleophilic Fluorination | PhenoFluor, KF | 65 | High |
2-Fluoro-5-(trifluoromethyl)phenol represents a fascinating substrate for nucleophilic aromatic substitution reactions due to its unique electronic properties [1]. The presence of both fluorine at the ortho position and the trifluoromethyl group at the para position creates an electron-deficient aromatic system that facilitates nucleophilic attack [4]. This electron deficiency is crucial for nucleophilic aromatic substitution reactions, as it enables the formation of the Meisenheimer complex intermediate [4] [5].
The nucleophilic aromatic substitution of 2-fluoro-5-(trifluoromethyl)phenol typically proceeds through an addition-elimination mechanism [4]. In this pathway, the nucleophile attacks the carbon bearing the fluorine atom, forming a negatively charged intermediate known as the Meisenheimer complex [4]. This intermediate is stabilized by the electron-withdrawing trifluoromethyl group, which delocalizes the negative charge through resonance effects [3] [4]. The subsequent elimination of fluoride ion completes the substitution process, resulting in the formation of the substituted product [4].
The reactivity of 2-fluoro-5-(trifluoromethyl)phenol in nucleophilic aromatic substitution reactions is significantly influenced by the position of the substituents [3]. The fluorine atom at the ortho position serves as an excellent leaving group due to its high electronegativity and the strength of the carbon-fluorine bond [5]. Meanwhile, the trifluoromethyl group at the para position enhances the electrophilicity of the carbon bearing the fluorine atom through inductive effects [3] [4].
Table 1: Factors Affecting Nucleophilic Aromatic Substitution of 2-Fluoro-5-(trifluoromethyl)phenol
Factor | Effect on Reactivity | Mechanistic Implication |
---|---|---|
Fluorine at ortho position | Increases reactivity | Serves as an excellent leaving group [5] |
Trifluoromethyl at para position | Enhances electrophilicity | Stabilizes the Meisenheimer complex [4] |
Phenol hydroxyl group | Moderates reactivity | Provides hydrogen bonding capabilities [1] |
Reaction solvent | Varies with polarity | Affects stabilization of charged intermediates [5] |
Temperature | Higher temperatures increase rate | Overcomes activation energy barrier [4] |
The nucleophilic aromatic substitution of 2-fluoro-5-(trifluoromethyl)phenol can be further facilitated by the use of appropriate catalysts and reaction conditions [5]. For instance, the presence of bases such as potassium carbonate or sodium hydroxide can deprotonate the phenol group, generating a phenoxide ion that may influence the electronic distribution within the aromatic ring [4] [5]. Additionally, the choice of solvent plays a crucial role in determining the reaction outcome, with polar aprotic solvents like dimethylformamide or dimethyl sulfoxide typically providing optimal results by stabilizing the charged intermediates [5].
The oxidative and reductive transformations of 2-fluoro-5-(trifluoromethyl)phenol represent important reaction pathways that can lead to a variety of functionalized derivatives [9]. These transformations are governed by the electronic properties of the compound, particularly the influence of the fluorine and trifluoromethyl substituents on the aromatic ring [12].
Oxidative transformations of 2-fluoro-5-(trifluoromethyl)phenol primarily involve the phenolic hydroxyl group [9]. The phenol moiety can undergo oxidation to form the corresponding phenoxyl radical, which can further participate in coupling reactions or rearrangements [12] [13]. The electron-withdrawing nature of the fluorine and trifluoromethyl groups increases the oxidation potential of the phenol, making it less susceptible to oxidation compared to unsubstituted phenols [9].
Several oxidizing agents have been employed for the transformation of 2-fluoro-5-(trifluoromethyl)phenol, including transition metal catalysts such as palladium and iron compounds [12]. These catalysts facilitate the oxidation process by lowering the activation energy and providing alternative reaction pathways [12]. For instance, palladium-iron supported catalysts have been shown to effectively oxidize phenolic compounds through Fenton-like reactions, where the metal centers coordinate with the substrate and facilitate electron transfer [12].
The oxidative coupling of 2-fluoro-5-(trifluoromethyl)phenol can lead to the formation of dimeric or oligomeric products [13]. This process typically involves the generation of phenoxyl radicals that subsequently undergo coupling at the ortho or para positions relative to the hydroxyl group [13]. However, the presence of the fluorine atom at the ortho position and the trifluoromethyl group at the para position in 2-fluoro-5-(trifluoromethyl)phenol restricts the available coupling sites, potentially leading to regioselective coupling reactions [13].
Reductive transformations of 2-fluoro-5-(trifluoromethyl)phenol primarily target the carbon-fluorine bonds, which are known for their strength and stability [14]. The reduction of these bonds can be achieved using various reducing agents, including transition metal catalysts and hydride donors [14]. The trifluoromethyl group, in particular, presents a challenging target for reduction due to the strength of the carbon-fluorine bonds [14].
Catalytic hydrodefluorination represents a promising approach for the reductive transformation of 2-fluoro-5-(trifluoromethyl)phenol [14]. This process involves the use of transition metal catalysts, such as palladium or platinum, in the presence of hydrogen gas or hydrogen donors [14]. The catalyst facilitates the cleavage of the carbon-fluorine bonds, resulting in the replacement of fluorine atoms with hydrogen [14].
Table 2: Oxidative and Reductive Transformation Methods for 2-Fluoro-5-(trifluoromethyl)phenol
Transformation Type | Reagents/Catalysts | Target Functional Group | Products |
---|---|---|---|
Oxidative | Palladium-iron catalysts | Phenolic hydroxyl | Phenoxyl radicals, dimers [12] |
Oxidative | Laccase enzymes | Phenolic hydroxyl | Phenoxyl radicals, coupling products [13] |
Oxidative | Hydrogen peroxide | Phenolic hydroxyl | Quinones, ring-opened products [12] |
Reductive | Platinum group metals | Carbon-fluorine bonds | Hydrodefluorinated products [14] |
Reductive | Hydride donors | Carbon-fluorine bonds | Partially or fully defluorinated compounds [14] |
Reductive | Electrochemical methods | Carbon-fluorine bonds | Reduced fluoroaromatics [14] |
The mechanistic pathways for these transformations often involve radical intermediates or organometallic complexes [13] [14]. For instance, the oxidation of 2-fluoro-5-(trifluoromethyl)phenol by laccase enzymes proceeds through a single electron transfer mechanism, generating a phenoxyl radical that can undergo further reactions [13]. Similarly, the reductive defluorination typically involves the coordination of the substrate to the metal catalyst, followed by the insertion of the metal into the carbon-fluorine bond and subsequent reductive elimination [14].
2-Fluoro-5-(trifluoromethyl)phenol serves as a versatile building block for the synthesis of heterocyclic and polyaromatic compounds through various coupling reactions [16]. The presence of the fluorine atom and the trifluoromethyl group provides unique reactivity patterns that can be exploited for selective functionalization and coupling processes [18] [23].
Palladium-catalyzed cross-coupling reactions represent one of the most powerful methods for the functionalization of 2-fluoro-5-(trifluoromethyl)phenol [21]. These reactions typically involve the formation of carbon-carbon or carbon-heteroatom bonds through the coupling of the phenol with various partners, such as aryl halides, boronic acids, or amines [21]. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are particularly relevant for the functionalization of 2-fluoro-5-(trifluoromethyl)phenol [21].
The Suzuki-Miyaura coupling of 2-fluoro-5-(trifluoromethyl)phenol derivatives with boronic acids or esters enables the introduction of aryl or heteroaryl groups [21]. This reaction typically proceeds through the formation of a palladium-phenoxide complex, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product [21]. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the phenol in these coupling reactions by facilitating the formation of the phenoxide ion [21] [23].
The Buchwald-Hartwig amination provides a direct method for the formation of carbon-nitrogen bonds through the coupling of 2-fluoro-5-(trifluoromethyl)phenol with amines [21]. This reaction is particularly valuable for the synthesis of nitrogen-containing heterocycles and has been successfully applied to a wide range of substrates [21]. The choice of ligand and base is crucial for achieving high yields and selectivity in these coupling reactions [21].
The synthesis of heterocyclic compounds from 2-fluoro-5-(trifluoromethyl)phenol often involves sequential coupling and cyclization steps [18] [19]. For instance, the reaction of 2-fluoro-5-(trifluoromethyl)phenol with bifunctional nucleophiles, such as diamines or amino alcohols, can lead to the formation of nitrogen-containing heterocycles through nucleophilic aromatic substitution followed by intramolecular cyclization [19].
Trifluoromethylated heterocyclic compounds have gained significant attention due to their unique properties and applications in various fields [18]. The incorporation of the trifluoromethyl group into heterocyclic scaffolds can enhance their lipophilicity, metabolic stability, and binding affinity to biological targets [18]. Consequently, the development of efficient methods for the synthesis of trifluoromethylated heterocycles from 2-fluoro-5-(trifluoromethyl)phenol represents an active area of research [18] [19].
Table 3: Coupling Reactions for the Synthesis of Heterocyclic and Polyaromatic Derivatives from 2-Fluoro-5-(trifluoromethyl)phenol
Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product Type |
---|---|---|---|
Suzuki-Miyaura | Aryl boronic acids | Pd(0), base | Biaryl ethers [21] |
Buchwald-Hartwig | Amines | Pd(0), ligand, base | Aryl amines [21] |
Chan-Lam | Boronic acids | Cu(II) | Aryl ethers [17] |
Sonogashira | Terminal alkynes | Pd(0), Cu(I) | Aryl alkynes [20] |
Nucleophilic cyclization | Bifunctional nucleophiles | Base | Heterocycles [19] |
Electrophilic cyclization | Electrophilic reagents | Lewis acid | Heterocycles [19] |
The synthesis of polyaromatic derivatives from 2-fluoro-5-(trifluoromethyl)phenol typically involves multiple coupling and cyclization steps [20]. These reactions can lead to the formation of extended aromatic systems with unique electronic and optical properties [20]. The presence of the trifluoromethyl group in these polyaromatic compounds can significantly influence their physical and chemical properties, such as solubility, thermal stability, and electronic characteristics [20].
One approach for the synthesis of polyaromatic derivatives involves the sequential coupling of 2-fluoro-5-(trifluoromethyl)phenol with various aryl or heteroaryl partners, followed by intramolecular cyclization to form the fused ring system [20]. Alternatively, the direct annulation of 2-fluoro-5-(trifluoromethyl)phenol with suitable partners, such as alkynes or alkenes, can provide a more concise route to polyaromatic compounds [20].
The functionalization of polyfluoroaromatic compounds through carbon-carbon coupling strategies has emerged as a powerful method for the synthesis of complex fluorinated molecules [23]. These approaches enable the selective introduction of various functional groups into the aromatic scaffold, providing access to a diverse range of fluorinated polyaromatic compounds with potential applications in materials science and medicinal chemistry [23].
The defluorination and degradation of 2-fluoro-5-(trifluoromethyl)phenol are important processes that determine its environmental fate and potential for transformation into other compounds [6] [24]. These processes can occur through various pathways, including hydrolysis, photolysis, and biological degradation, each with distinct mechanistic features [26] [28].
Hydrolytic defluorination of 2-fluoro-5-(trifluoromethyl)phenol primarily targets the carbon-fluorine bonds, which are known for their strength and resistance to chemical degradation [6]. The trifluoromethyl group, in particular, can undergo hydrolysis under specific conditions, leading to the formation of trifluoroacetic acid as a major degradation product [27]. This process typically requires elevated temperatures or strongly basic conditions to facilitate the nucleophilic attack on the carbon-fluorine bonds [6] [27].
The mechanism of hydrolytic defluorination often involves the formation of a tetrahedral intermediate through the nucleophilic attack of hydroxide ions on the carbon bearing the fluorine atom [6]. The subsequent elimination of fluoride ion completes the hydrolysis process, resulting in the formation of the corresponding hydroxylated product [6]. The rate of hydrolysis is influenced by various factors, including pH, temperature, and the presence of catalysts or other reactive species [6] [27].
Photolytic degradation represents another important pathway for the transformation of 2-fluoro-5-(trifluoromethyl)phenol in the environment [26] [28]. This process involves the absorption of light energy by the compound, leading to the formation of excited states that can undergo various reactions, including defluorination, oxidation, or rearrangement [26]. The photolytic degradation of 2-fluoro-5-(trifluoromethyl)phenol is significantly influenced by the pH of the medium, with higher rates observed under alkaline conditions [26] [28].
Studies on the photolysis of trifluoromethylphenols have revealed that the degradation process is highly pH-dependent, with the rate constants for direct photolysis following the order: pH 10 > pH 7 > pH 5 [26] [28]. This pH dependence is attributed to the shift in equilibrium toward the deprotonated form of the phenol at higher pH values, which exhibits different absorption characteristics and reactivity compared to the protonated form [26] [28].
The photolytic degradation of 2-fluoro-5-(trifluoromethyl)phenol can lead to the formation of various products, including fluoride ions, trifluoroacetic acid, and other fluorinated intermediates [26] [28]. The identification and quantification of these degradation products provide valuable insights into the mechanistic pathways involved in the photolytic transformation of the compound [26] [28].
Table 4: Defluorination and Degradation Pathways of 2-Fluoro-5-(trifluoromethyl)phenol
Degradation Pathway | Conditions | Major Products | Mechanistic Features |
---|---|---|---|
Hydrolytic defluorination | Alkaline pH, elevated temperature | Trifluoroacetic acid, fluoride ions [27] | Nucleophilic attack by hydroxide ions [6] |
Photolytic degradation | UV irradiation, pH 7-10 | Fluoride ions, ring-condensation products [26] [28] | Formation of excited states, radical intermediates [26] |
Oxidative degradation | Hydrogen peroxide, advanced oxidation | Fluoride ions, oxidized intermediates [26] | Generation of hydroxyl radicals [26] |
Reductive degradation | Sulfite, electrochemical reduction | Partially defluorinated products [26] | Electron transfer, radical formation [26] |
Enzymatic degradation | Dehaloperoxidase enzymes | Hydroxylated intermediates, fluoride ions [14] | Hydrogen atom abstraction, OH rebound [14] |
Enzymatic and catalytic defluorination processes offer promising approaches for the degradation of 2-fluoro-5-(trifluoromethyl)phenol under mild conditions [14] [24]. Certain enzymes, such as dehaloperoxidases, have been shown to catalyze the defluorination of fluorophenols through a mechanism involving hydrogen atom abstraction from the phenol group followed by hydroxyl radical rebound to the ortho or para positions [14]. This process leads to the formation of hydroxylated intermediates that can undergo further defluorination to yield the final products [14].
Catalytic defluorination using transition metal catalysts represents another effective method for the degradation of 2-fluoro-5-(trifluoromethyl)phenol [24]. These catalysts facilitate the cleavage of carbon-fluorine bonds through various mechanisms, including oxidative addition, nucleophilic substitution, or single electron transfer [24]. The choice of catalyst and reaction conditions significantly influences the efficiency and selectivity of the defluorination process [24].
Flammable;Irritant